(R)-Tioconazole

Description

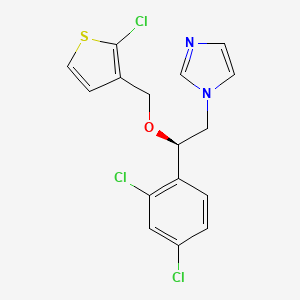

Structure

3D Structure

Properties

CAS No. |

1603815-14-0 |

|---|---|

Molecular Formula |

C16H13Cl3N2OS |

Molecular Weight |

387.7 g/mol |

IUPAC Name |

1-[(2R)-2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole |

InChI |

InChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2/t15-/m0/s1 |

InChI Key |

QXHHHPZILQDDPS-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@H](CN2C=CN=C2)OCC3=C(SC=C3)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl |

Origin of Product |

United States |

Stereochemical Investigations of Tioconazole

Enantiomeric Forms and Chiral Purity of Tioconazole (B1681320)

Tioconazole is commercially available as a racemic mixture, which contains equal amounts of the (R)- and (S)-enantiomers. ptfarm.pl The presence of a single stereocenter in the tioconazole molecule gives rise to these two enantiomeric forms. The assessment of chiral purity, which is the measure of the excess of one enantiomer in a mixture, is crucial in pharmaceutical sciences. libretexts.orgcat-online.com This is because enantiomers of a chiral drug can exhibit significant differences in their pharmacological, toxicological, and pharmacokinetic properties. ptfarm.pl Therefore, understanding and controlling the enantiomeric composition of tioconazole is of significant interest.

Methodologies for Enantiomeric Resolution of Tioconazole

The separation of the racemic mixture of tioconazole into its individual enantiomers, a process known as enantiomeric resolution, is essential for studying the properties of each isomer. Various analytical techniques have been successfully employed for this purpose.

Chromatographic Techniques for Chiral Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantiomeric separation of chiral compounds, including imidazole (B134444) derivatives like tioconazole. ptfarm.plcnr.it This method often utilizes chiral stationary phases (CSPs), which are designed to interact differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for the chiral resolution of tioconazole. researchgate.netresearchgate.net For instance, studies have demonstrated successful separation using columns like Lux i-Cellulose 5 and Lux i-Amylose-1 under various mobile phase conditions, including polar organic, normal, and reversed phases. researchgate.net The choice of mobile phase, which can consist of solvents like hexane (B92381) modified with alcohols (e.g., 2-propanol, ethanol) and additives like diethylamine, plays a critical role in achieving optimal separation. ptfarm.pl

| Parameter | Value |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux i-Cellulose 5, Lux i-Amylose-1, CHIRALCEL OJ) ptfarm.plresearchgate.net |

| Mobile Phase Modes | Polar organic, Normal phase, Reversed phase researchgate.net |

| Common Solvents | Hexane, 2-Propanol, Ethanol, Methanol (B129727), Acetonitrile ptfarm.plresearchgate.net |

| Detection Wavelength | 220 nm, 230 nm ptfarm.plresearchgate.net |

Electrophoretic Techniques for Chiral Separation (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) has emerged as another valuable technique for the enantiomeric resolution of tioconazole. ukm.my This method achieves separation based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is typically added to the background electrolyte.

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for resolving imidazole antifungal agents. ukm.myresearchgate.net Native cyclodextrins like β-cyclodextrin and γ-cyclodextrin, as well as derivatized versions such as hydroxypropyl-β-cyclodextrin and carboxymethyl-β-cyclodextrin, have been successfully employed to separate the enantiomers of tioconazole. researchgate.netresearchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin (B1172386), which have different mobilities. The type and concentration of the cyclodextrin, as well as the pH and composition of the background electrolyte, are key parameters that can be optimized to achieve maximum resolution. researchgate.netnih.govresearchgate.net

| Parameter | Value |

| Technique | Capillary Electrophoresis (CE) |

| Chiral Selector | Cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin, hydroxypropyl-β-cyclodextrin) researchgate.netnih.gov |

| Mechanism | Host-guest complexation leading to differential electrophoretic mobility researchgate.netnih.gov |

| Optimization Factors | Type and concentration of cyclodextrin, pH, organic modifiers (e.g., methanol, acetonitrile) researchgate.netresearchgate.net |

Determination of Absolute Configuration of (R)-Tioconazole

Determining the absolute configuration of a chiral molecule, which describes the three-dimensional arrangement of its atoms, is a fundamental aspect of stereochemistry. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) descriptor to a chiral center. vedantu.comyale.edumsu.edu For complex molecules like tioconazole, experimental techniques are required to unequivocally establish the absolute configuration.

While the search results confirm the existence of (R)- and (S)-enantiomers and methods for their separation, specific studies detailing the initial experimental determination of the absolute configuration of (R)-tioconazole were not prominently found. However, for many chiral pharmaceuticals, the absolute configuration is often determined using methods such as X-ray crystallography of a pure enantiomer or a derivative, or through chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) coupled with theoretical calculations. researchgate.netresearchgate.netjascoinc.com The elution order in chiral chromatography can also be correlated with the absolute configuration once it has been established by an absolute method. researchgate.net

Stereochemical Implications in Molecular Recognition and Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs because biological systems, such as enzymes and receptors, are themselves chiral. ptfarm.pl The interaction between a drug and its biological target is often highly stereoselective, meaning one enantiomer may exhibit significantly different activity or potency compared to its counterpart. nih.gov

In the case of azole antifungals, their mechanism of action involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (a cytochrome P450 enzyme), which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. drugbank.comcnr.it The differential binding of the (R)- and (S)-enantiomers of tioconazole to this enzyme target is expected to lead to stereoselective antifungal activity. Studies on other chiral azole antifungals have demonstrated that one enantiomer is often significantly more potent than the other. nih.gov The precise three-dimensional fit between the drug molecule and the active site of the enzyme is crucial for effective inhibition, and this "molecular recognition" is highly dependent on the stereochemistry of the drug. researchgate.net Therefore, the (R)-enantiomer of tioconazole likely has a distinct binding affinity and inhibitory effect on the target enzyme compared to the (S)-enantiomer, which would translate to differences in their antifungal efficacy.

Synthetic Chemistry and Derivatization of Tioconazole

Enantioselective Synthesis Strategies for (R)-Tioconazole

The synthesis of the enantiomerically pure form of tioconazole (B1681320), specifically (R)-Tioconazole, relies heavily on establishing the correct stereochemistry at the alcohol-bearing carbon. This can be accomplished through two primary strategies: direct asymmetric synthesis of a chiral precursor or the resolution of a racemic mixture.

A key chiral intermediate in the synthesis of azole antifungals is the corresponding 2-halo-1-arylethanol. For tioconazole, this is 2-chloro-1-(2′,4′-dichlorophenyl)ethanol. The configuration of this intermediate directly determines the configuration of the final product. google.com

Biocatalytic Asymmetric Reduction One of the most effective methods for producing enantiopure 2-halo-1-arylethanols is the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(2′,4′-dichlorophenyl)ethanone. This transformation is often achieved with high stereoselectivity using biocatalysts.

Yeast-Mediated Reduction : Baker's yeast (Saccharomyces cerevisiae) has been used as a biocatalyst to asymmetrically synthesize (S)-2-chloro-1-phenylethanol derivatives. google.com For the precursor to (S)-Tioconazole, baker's yeast can reduce 2,2′,4′-trichloroacetophenone to (S)-2-chloro-1-(2′,4′-dichlorophenyl)ethanol with high yields and enantiomeric excess (ee). For example, using activated dry baker's yeast with methanol (B129727) as a co-substrate, a 74.5% yield and an ee of 97.0% for the (S)-enantiomer have been reported. google.com

Enzyme-Based Reduction : Specific enzymes, such as secondary alcohol dehydrogenases (SADHs), offer a more controlled approach. Mutants of TeSADH, a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus, have been investigated for the asymmetric reduction of 2-haloacetophenones. nih.gov While many mutants produce the (S)-alcohol, which follows Prelog's rule, other mutants can be enantiocomplementary, producing the (R)-alcohol. nih.govacs.org The ability to generate either enantiomer by selecting the appropriate enzyme mutant is a powerful tool for synthesizing either (R)- or (S)-Tioconazole.

Chiral Resolution Techniques An alternative to asymmetric synthesis is the separation of the (R) and (S) enantiomers from the racemic mixture of tioconazole. This is typically achieved using chromatographic or electrophoretic techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC) : Chiral resolution by HPLC is a widely used method. It employs chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. researchgate.netnih.gov For instance, Lux i-Cellulose 5 and Lux i-Amylose-1 columns have been successfully used to separate the enantiomers of tioconazole under various mobile phase conditions (polar organic, normal, and reversed phases). nih.govresearchgate.net

Capillary Electrophoresis (CE) : This technique uses chiral selectors added to the background electrolyte to achieve separation. Cyclodextrins and their derivatives are common chiral selectors for this purpose. nih.govukm.my The tioconazole enantiomers form transient host-guest complexes with the cyclodextrin (B1172386), and the differing stability of these diastereomeric complexes allows for their separation in an electric field. The separation can be optimized by adjusting the type and concentration of the cyclodextrin. nih.gov

Table 1: Chiral Separation Methods for Tioconazole Enantiomers

| Technique | Chiral Selector / Stationary Phase | Mobile Phase / Electrolyte Conditions | Reference |

|---|---|---|---|

| HPLC | Lux i-Cellulose 5, Lux i-Amylose-1 | Polar organic, normal, and reversed mobile phases | nih.govresearchgate.net |

| HPLC | Cellulose 3,5-dichlorophenylcarbamate | Methanol mobile phase | researchgate.net |

| Capillary Electrophoresis | β-cyclodextrin, dimethyl-β-cyclodextrin, hydroxypropyl-β-cyclodextrin | Free solution with cyclodextrin as a mobile-phase additive | nih.gov |

Chemical Synthesis Pathways for Tioconazole

The commercial production of tioconazole typically involves the synthesis of a racemic mixture, which is then used directly or subjected to chiral resolution. The core synthetic route involves the coupling of two key fragments. The most common pathway is a displacement reaction between 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and 2-chloro-3-(chloromethyl)thiophene. wikipedia.orglookchem.com

The synthesis can be broken down into two main steps:

N-Alkylation : The synthesis of the intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. This is typically achieved by reacting 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with imidazole (B134444).

O-Alkylation : The subsequent condensation of the alcohol intermediate with 2-chloro-3-chloromethylthiophene to form the ether linkage, yielding tioconazole. google.com

Various methodologies have been developed to improve the efficiency and yield of this process.

Conventional Synthesis : Early methods involved a two-step process where the intermediate alcohol was first synthesized and isolated. The O-alkylation step was then carried out in the presence of a strong base like sodium hydride (NaH) in an organic solvent such as tetrahydrofuran (B95107) (THF). lookchem.comgoogle.com These methods often suffered from long reaction times and modest yields, with one patent reporting a yield of only 31%. google.com

One-Pot Synthesis : A more streamlined approach involves a "one-pot" synthesis where both the N-alkylation and O-alkylation reactions are performed in the same reaction vessel without isolating the intermediate. A Chinese patent describes a method using dimethylformamide (DMF) as the solvent and sodium hydroxide (B78521) as the base, which simplifies the procedure and makes it more suitable for industrial production. google.com

Microwave-Assisted Synthesis : To further improve reaction conditions, microwave synthesis has been employed. One patented method uses an ionic liquid as a catalyst and sodium hydroxide as the base to complete both alkylation steps in one pot under microwave irradiation. This approach significantly reduces reaction times and reports yields of over 70%. google.com

Table 2: Comparison of Racemic Tioconazole Synthesis Methods

| Method | Key Reagents & Catalysts | Solvent | Key Features | Reported Yield | Reference |

|---|---|---|---|---|---|

| Conventional | NaH | THF | Two-step process, long reaction time | 31% | lookchem.comgoogle.com |

| Phase Transfer Catalysis | NaOH, PEG-400, tetrabutylammonium (B224687) bromide | THF | Uses phase transfer catalysts for both steps | 53% | google.com |

| One-Pot Synthesis | NaOH, PEG600 (catalyst) | DMF | "One-pot" procedure, simplified steps | High | google.com |

| Microwave-Assisted | NaOH, ionic liquid (catalyst) | DMF | Microwave irradiation, rapid reaction | >70% | google.com |

Design and Synthesis of Tioconazole Analogues for Research

The tioconazole scaffold has served as a template for the design and synthesis of new chemical entities aimed at overcoming challenges such as antifungal resistance or exploring new therapeutic applications.

Analogues with Modified Scaffolds Research has focused on modifying the core structure of tioconazole to enhance its activity, particularly against resistant fungal strains like Candida glabrata. tandfonline.com One study reported that tioconazole was active against a fluconazole-resistant strain of C. glabrata that overexpresses efflux pumps. tandfonline.com This finding prompted the synthesis of new analogues:

Monosubstituted Imidazoles : A series of analogues were synthesized by modifying the linker and the aromatic ring in the side chain of tioconazole. For example, the ether linkage was replaced with an ester, and the chlorothienyl group was replaced with other aromatic systems. The synthesis involved reacting 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with various acyl chlorides. tandfonline.com

Thienylbutan-2-ols : A second series of new compounds, 2-aryl-1-azolyl-3-thienylbutan-2-ols, were designed and synthesized. These compounds exhibited a broad spectrum of activity and were effective against the resistant C. glabrata mutant, suggesting they might overcome efflux pump-mediated resistance. tandfonline.com

Metal-Based Derivatives Another area of research involves the synthesis of metal coordination compounds of tioconazole. Combining a biologically active organic ligand like tioconazole with a transition metal can lead to novel pharmacological properties.

Coordination Compounds : Tioconazole, through the nitrogen atom of its imidazole ring, can act as a monodentate ligand to coordinate with various transition metals. Coordination compounds with Nickel(II), Palladium(II), and Platinum(II) have been synthesized and characterized. scielo.org.mxscielo.org.mx For instance, reacting tioconazole with NiCl₂·6H₂O in acetone (B3395972) yielded purple crystals of [Ni(tcnz)₆]Cl₂. scielo.org.mx These new metal-based drugs are often investigated for their cytotoxic activity against cancer cell lines. scielo.org.mxscielo.org.mx

Organometallic Complexes : Organoruthenium complexes of tioconazole have also been prepared. Complexes with the general formula [(η⁶-p-cymene)RuCl₂(tcz)] have been synthesized and characterized, with one study reporting the first crystal structure of a tioconazole metal complex. acs.org These complexes have been evaluated for their antifungal and antiparasitic activities. acs.org

Molecular and Cellular Antifungal Mechanisms of Tioconazole

Inhibition of Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51)

The principal molecular target of (R)-Tioconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51. patsnap.comdrugbank.comtaylorandfrancis.com This enzyme plays a critical role in the biosynthesis of ergosterol (B1671047), an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. patsnap.compatsnap.comtaylorandfrancis.com

Structural Basis of Enzyme-Inhibitor Interaction

(R)-Tioconazole, as an imidazole (B134444) derivative, interacts directly with the CYP51 enzyme. patsnap.comtaylorandfrancis.com The nitrogen atom in the imidazole ring of tioconazole (B1681320) binds to the heme iron atom within the active site of the cytochrome P450 enzyme. researchgate.netmdpi.com This action competitively inhibits the natural substrate, lanosterol, from binding and undergoing demethylation. drugbank.comt3db.ca This inhibition effectively halts the conversion of lanosterol to ergosterol, a crucial step in maintaining the structural and functional integrity of the fungal cell membrane. patsnap.comiqb.espatsnap.com

Downstream Biochemical Effects on Ergosterol Biosynthesis

The inhibition of lanosterol 14α-demethylase by (R)-Tioconazole leads to a disruption in the ergosterol biosynthesis pathway. patsnap.comdrugbank.com This results in a depletion of ergosterol within the fungal cell membrane and a concurrent accumulation of lanosterol and other 14α-methylated precursor sterols. patsnap.com The presence of these abnormal sterols alters the physical properties of the cell membrane. patsnap.comiqb.es

Impact on Fungal Cell Membrane Integrity and Function

The depletion of ergosterol and the accumulation of aberrant sterols have profound consequences for the fungal cell membrane. patsnap.comiqb.es These changes lead to increased membrane permeability, disrupting the cell's ability to maintain its internal environment. iqb.esdrugbank.com This results in the leakage of essential intracellular components, such as ions and other small molecules, ultimately leading to the inhibition of fungal growth and, at higher concentrations, cell death. iqb.esnih.gov Tioconazole may also interfere with membrane phospholipids (B1166683) and inhibit the transformation of yeasts into their mycelial forms. drugbank.comt3db.canih.gov

In Vitro Antifungal Spectrum and Comparative Potency

(R)-Tioconazole demonstrates a broad spectrum of in vitro activity against a wide range of fungi, including yeasts and dermatophytes. nih.govdrugs.com Studies have shown it to be a potent antifungal agent, often exhibiting greater activity than other imidazole antifungals like miconazole (B906) against many fungal species. asm.orgasm.orgnih.gov

Activity against Yeasts (e.g., Candida spp., Torulopsis glabrata, Cryptococcus neoformans)

(R)-Tioconazole is effective against various yeast species. It has demonstrated fungicidal activity in vitro against Candida albicans and other Candida species, as well as against Torulopsis glabrata (now known as Candida glabrata). iqb.esdrugbank.comdrugs.com Its activity extends to Cryptococcus neoformans. drugs.comasm.orgasm.org In comparative studies, tioconazole was found to be more active than miconazole against all tested species of Candida, Torulopsis glabrata, and Cryptococcus neoformans. asm.orgasm.orgnih.gov

In Vitro Susceptibility of Various Yeasts to (R)-Tioconazole

| Fungal Species | MIC (µg/mL) |

|---|---|

| Candida albicans | 4.7 caymanchem.com |

| Cryptococcus neoformans | 0.1 caymanchem.com |

Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and strains.

Activity against Dermatophytes (e.g., Trichophyton spp., Microsporum spp.)

(R)-Tioconazole is also highly active against dermatophytes, the fungi responsible for common skin, hair, and nail infections. patsnap.comresearchgate.net Its spectrum includes species of Trichophyton and Microsporum. drugs.comasm.orgasm.org Studies have shown its efficacy against clinically relevant dermatophytes such as Trichophyton rubrum and Microsporum canis. caymanchem.comekb.eg In some cases, tioconazole has demonstrated superior in vitro activity compared to other azole antifungals against certain dermatophyte species. ekb.eg

In Vitro Susceptibility of Trichophyton rubrum to (R)-Tioconazole

| Fungal Species | MIC (µg/mL) |

|---|---|

| Trichophyton rubrum | 0.5 caymanchem.com |

Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and strains.

Activity against Filamentous Fungi (e.g., Aspergillus spp.)

(R)-Tioconazole, an imidazole antifungal agent, demonstrates notable activity against various filamentous fungi, including pathogenic species of the genus Aspergillus. ebi.ac.ukresearchgate.net The primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. drugbank.compharmdbm.com This enzyme is critical for the biosynthesis of ergosterol, an essential structural component of the fungal cell membrane. drugbank.comijrar.org By disrupting ergosterol production, (R)-Tioconazole compromises the integrity and fluidity of the cell membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, fungal cell death. drugbank.comnih.gov

In vitro studies have consistently shown that tioconazole is active against various Aspergillus species. Research comparing tioconazole to other imidazoles, such as miconazole, found that both agents exhibit similar levels of activity against Aspergillus. ebi.ac.ukresearchgate.netamazonaws.com One comprehensive study evaluated the minimum inhibitory concentrations (MIC) of several antifungal agents against 310 clinical isolates of Aspergillus belonging to four different species. nih.gov The findings indicated that 58% of the tested strains were susceptible to tioconazole at a concentration of ≤6.25 µg/mL. nih.gov

The susceptibility, however, varied among different Aspergillus species. For instance, A. fumigatus and A. niger showed different susceptibility patterns to various antifungals. nih.gov Another study focusing on Aspergillus niger strains isolated from poultry reported high susceptibility to tioconazole based on the disk diffusion method. icm.edu.pl This broad-spectrum activity underscores its potential in contexts involving filamentous fungal pathogens.

Table 1: In Vitro Activity of Tioconazole Against Aspergillus Species This table summarizes the minimum inhibitory concentration (MIC) findings for tioconazole against a large panel of clinical Aspergillus isolates.

| Fungal Species | Number of Strains Tested | Percentage of Strains Susceptible at ≤6.25 µg/mL | Key Findings |

| Aspergillus spp. (four species) | 310 | 58% | Miconazole and tioconazole showed comparable in vitro activity. nih.gov |

| Aspergillus niger | 10 | High Susceptibility* | Exhibited high susceptibility in disk diffusion tests. icm.edu.pl |

| Aspergillus fumigatus | Not specified | Activity comparable to miconazole | Both agents show similar activity against this species. ebi.ac.ukamazonaws.com |

*Finding based on the disk diffusion method, not MIC values.

Other Proposed Molecular Mechanisms of Action (e.g., Endogenous Respiration Inhibition, Ion Transport Modulation)

One significant proposed mechanism is the direct interaction with and disruption of fungal cell membrane phospholipids. drugbank.commedicaldialogues.int3db.ca This interaction can cause membrane damage independent of ergosterol depletion, contributing to a more rapid fungicidal effect. Furthermore, (R)-Tioconazole is thought to impair the biosynthesis of triglycerides and other phospholipids, further altering the structure and function of the cell membrane. drugbank.comlgmpharma.commedicaldialogues.in

Another area of investigation is the inhibition of endogenous respiration. drugbank.commedicaldialogues.int3db.ca By interfering with the fungal respiratory chain, (R)-Tioconazole can disrupt cellular energy production, a process vital for fungal growth and survival.

Modulation of ion transport is also a cited mechanism. drugbank.comlgmpharma.commedicaldialogues.in Specifically, (R)-Tioconazole may inhibit the movement of calcium and potassium ions across the fungal cell membrane, potentially by blocking specific ion transport pathways like the Gardos channel. drugbank.compharmdbm.comlgmpharma.com This disruption of ion homeostasis can have profound effects on various cellular processes, leading to cell death. medicaldialogues.in

Table 2: Summary of Other Proposed Molecular Mechanisms of (R)-Tioconazole This table outlines the secondary mechanisms of action that have been attributed to tioconazole, complementing its primary role as an ergosterol synthesis inhibitor.

| Proposed Mechanism | Description of Action | Potential Consequence |

| Inhibition of Endogenous Respiration | Interferes with the fungal mitochondrial respiratory chain. drugbank.comt3db.ca | Disruption of cellular ATP production and energy-dependent processes. |

| Interaction with Membrane Phospholipids | Directly interacts with phospholipid components of the fungal cell membrane. drugbank.commedicaldialogues.in | Increased membrane permeability and loss of cellular integrity. |

| Impairment of Lipid Biosynthesis | Inhibits the synthesis of triglycerides and/or phospholipids. drugbank.compharmdbm.com | Alteration of membrane composition and function. |

| Ion Transport Modulation | Blocks specific ion transport pathways, such as the Gardos channel, affecting calcium and potassium ion flux. drugbank.comlgmpharma.commedicaldialogues.in | Disruption of cellular ion homeostasis, impacting signaling and enzymatic functions. |

Mechanisms of Antifungal Resistance to Azole Compounds

Target Enzyme Modifications (e.g., ERG11 Gene Mutations, Overexpression of 14α-Demethylase)

One of the most common mechanisms of azole resistance involves alterations related to the drug's direct target, lanosterol (B1674476) 14α-demethylase. nih.gov These modifications can occur in two primary ways:

Point Mutations in the ERG11 Gene: Changes in the nucleotide sequence of the ERG11 gene can lead to amino acid substitutions in the 14α-demethylase enzyme. nih.gov These substitutions, particularly those near the enzyme's heme-binding region, can reduce the binding affinity of azole drugs to the target protein. annalsmedres.orgmdpi.com This decreased affinity means that a higher concentration of the drug is required to achieve an inhibitory effect. annalsmedres.org Numerous mutations in ERG11 have been identified in clinical isolates of Candida albicans and other fungi that confer resistance to various azoles. mdpi.comnih.gov For example, substitutions such as A114S, Y132H, K143R, and Y257H have been shown to contribute to significant increases in resistance to fluconazole (B54011) and voriconazole (B182144). nih.gov In Diutina catenulata, mutations corresponding to F126L and K143R in C. albicans ERG11 have been associated with azole resistance. frontiersin.org

Overexpression of 14α-Demethylase: Fungal cells can also develop resistance by increasing the production of the target enzyme. nih.gov This is typically achieved through the overexpression of the ERG11 gene, leading to elevated levels of 14α-demethylase within the cell. mdpi.comnih.gov With more target enzyme present, the standard concentration of the azole drug is insufficient to inhibit the ergosterol (B1671047) biosynthesis pathway effectively. annalsmedres.org This mechanism has been observed in azole-resistant isolates of various Candida species. annalsmedres.orgmdpi.com The overexpression of ERG11 can be caused by mutations in transcription factors that regulate its expression, such as Upc2 in C. albicans. nih.gov

Table 1: Examples of ERG11 Gene Mutations Associated with Azole Resistance

| Mutation/Substitution | Associated Fungi | Impact on Resistance | Reference(s) |

| A114S, Y132H, K143R | Candida albicans | Increased resistance to fluconazole and voriconazole. | nih.gov |

| F126L, K143R | Diutina catenulata | Associated with high Minimum Inhibitory Concentrations (MICs) of azoles. | frontiersin.org |

| G54W, M220K | Aspergillus fumigatus | Reduced susceptibility to itraconazole (B105839) and posaconazole. | asm.org |

| E266D | Candida albicans | A conserved polymorphism found in an isolate with multiple resistance mechanisms. | asm.org |

Drug Efflux Pump Systems (e.g., ABC Transporters, Major Facilitator Superfamily)

A second major strategy for azole resistance involves reducing the intracellular concentration of the drug through active transport out of the cell. researchgate.net This is mediated by efflux pump proteins located in the fungal cell membrane. The two main superfamilies of transporters implicated in azole resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS). oup.combiomedpharmajournal.org

ATP-Binding Cassette (ABC) Transporters: These are primary active transporters that use the energy from ATP hydrolysis to pump a wide variety of substrates, including azole antifungals, across the cell membrane. nih.govoup.com In Candida albicans, the overexpression of genes encoding ABC transporters, such as CDR1 and CDR2 (Candida Drug Resistance), is a frequent cause of high-level azole resistance. oup.comnih.gov Similarly, in the dermatophyte Trichophyton rubrum, ABC transporters like TruMDR1, TruMDR2, and TruMDR3 have been identified as azole efflux pumps. oup.comresearchgate.net A study involving a clinical isolate of T. rubrum that developed simultaneous resistance to tioconazole (B1681320) and griseofulvin (B1672149) suggested the involvement of an MDR-type mechanism, likely mediated by an ABC transporter. oup.com

Major Facilitator Superfamily (MFS): MFS transporters are secondary active transporters that typically use the proton motive force to expel drugs from the cell. oup.com In C. albicans, the overexpression of the MFS transporter gene MDR1 is specifically associated with resistance to fluconazole and other azoles. oup.com MFS transporters in various Candida species have been shown to confer resistance to multiple drugs, and tioconazole is listed as a substrate for some of these pumps. oup.comnih.gov In T. rubrum, the MFS transporter TruMFS2 was found to confer resistance to voriconazole and fluconazole. researchgate.net

The overexpression of these efflux pump genes is often the result of mutations in the transcription factors that regulate them. nih.gov This mechanism is considered a highly significant contributor to clinical azole resistance. biomedpharmajournal.orgnih.gov

Table 2: Key Efflux Pumps Involved in Azole Resistance

| Transporter Family | Gene/Protein Name | Organism(s) | Substrates Include | Reference(s) |

| ABC | Cdr1p, Cdr2p | Candida albicans | Fluconazole, Itraconazole, Voriconazole | oup.comnih.gov |

| ABC | CgCdr1p, CgCdr2p | Candida glabrata | Azoles | nih.gov |

| ABC | TruMDR1, TruMDR2, TruMDR3 | Trichophyton rubrum | Itraconazole, Voriconazole, Tioconazole | biomedpharmajournal.orgoup.comresearchgate.net |

| MFS | Mdr1p | Candida albicans | Fluconazole | oup.combiomedpharmajournal.org |

| MFS | TruMFS2 | Trichophyton rubrum | Voriconazole, Fluconazole | researchgate.net |

| MFS | Tpo1, Flr1 | Candida species | Clotrimazole, Tioconazole, Miconazole (B906) | oup.comnih.gov |

Alterations in Sterol Biosynthesis Pathway

Fungi can also develop resistance to azoles through mutations in genes of the ergosterol biosynthesis pathway other than ERG11. asm.orgscispace.com A key example is the alteration of the ERG3 gene, which encodes the enzyme Δ5,6-desaturase. asm.org This enzyme acts downstream of 14α-demethylase in the ergosterol pathway. asm.org

When 14α-demethylase is inhibited by an azole like tioconazole, a toxic sterol intermediate (14α-methyl-3,6-diol) accumulates, which is normally produced by the action of Erg3p. researchgate.net However, if a loss-of-function mutation occurs in the ERG3 gene, this toxic sterol is no longer produced. asm.org The cell instead accumulates other sterol intermediates, such as ergosta-7,22-dienol. asm.org While these alternative sterols are not a perfect substitute for ergosterol, they can be incorporated into the cell membrane and allow the fungus to survive and grow in the presence of azoles, thereby conferring resistance. nih.govasm.org This mechanism of bypassing the toxic effects of azole-induced sterol accumulation has been identified in azole-resistant clinical isolates of C. albicans. asm.orgasm.org

In Vitro Characterization of Resistance Phenotypes

The characterization of antifungal resistance phenotypes is performed in the laboratory using standardized susceptibility testing methods. oup.com These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. researchgate.netoup.com

Common methods for determining MICs for azoles include:

Broth Microdilution: This is a reference method where the fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium in 96-well plates. frontiersin.orgresearchgate.net Growth inhibition is assessed after a specific incubation period. researchgate.net

Agar-based Methods (Etest): The Etest consists of a plastic strip impregnated with a predefined gradient of an antifungal drug. asm.orgoup.com The strip is placed on an agar (B569324) plate inoculated with the fungus, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the ellipse intersects the strip. oup.com

Disk Diffusion: An agar plate is inoculated with the fungus, and paper disks containing a standard amount of the antifungal drug are placed on the surface. nih.gov The diameter of the zone of inhibition around the disk after incubation indicates the susceptibility of the organism. nih.gov

These in vitro tests are crucial for identifying resistant strains and guiding clinical decisions. researchgate.net For research purposes, these assays can be modified to elucidate resistance mechanisms. asm.org For instance, performing susceptibility tests in the presence of an efflux pump inhibitor can reveal whether resistance is mediated by this mechanism. asm.orgoup.com If an isolate becomes susceptible to an azole in the presence of such an inhibitor, it indicates that efflux pumps are contributing to its resistance phenotype. asm.org

Table 3: In Vitro Susceptibility Findings for Azole-Resistant Fungi

| Organism | Resistance Mechanism | Finding | Method | Reference(s) |

| Candida albicans | ERG3 mutation (isolate CA12) | Retained fluconazole resistance (MIC ≥256 µg/ml) in the presence of efflux inhibitor FK506. | Broth Microdilution with Inhibitor | asm.org |

| Candida albicans | Efflux pump overexpression (isolate CA488) | Reverted to fluconazole-sensitive phenotype in the presence of efflux inhibitor FK506. | Broth Microdilution with Inhibitor | asm.org |

| Aspergillus fumigatus | TR34/L98H mutation in cyp51A | Pan-azole resistance phenotype with high MICs for itraconazole and voriconazole. | EUCAST Microdilution | researchgate.net |

| Candida glabrata | Petite mutants (mitochondrial) | Showed resistance to fluconazole and ketoconazole, but remained susceptible to tioconazole. | Agar Disk Diffusion, Etest | nih.gov |

Structure Activity Relationship Sar Studies of Tioconazole and Derivatives

Correlating Molecular Structure with Antifungal Efficacy

The antifungal efficacy of (R)-Tioconazole and its derivatives is intrinsically linked to their specific molecular structure. The core structure consists of an imidazole (B134444) ring, a dichlorophenyl ring, and a chlorothienyl moiety, all connected by an ether linkage. Alterations to any of these components can significantly impact the compound's antifungal activity.

The primary mechanism of action for tioconazole (B1681320) is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. patsnap.com The disruption of ergosterol synthesis leads to increased cell permeability and ultimately, fungal cell death. patsnap.com

Research into tioconazole analogs has revealed critical insights into its SAR. For instance, the nature of the aromatic ring and the linker connecting it to the core structure plays a significant role in determining antifungal potency. Studies on monosubstituted 1-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazoles, which differ from tioconazole in the linker and the aromatic ring of the side-chain, have been conducted to evaluate their activity against various fungal strains, including resistant ones. tandfonline.com

One study that replaced the thiophene (B33073) ring of tioconazole with other aromatic rings demonstrated the importance of the thienyl group. A furan (B31954) analog was found to be less active, and analogs with a nitrogen-containing aromatic ring, such as pyridine, showed significantly reduced or almost no activity against resistant strains of C. glabrata. tandfonline.com This highlights the favorable contribution of the thiophene ring to the antifungal efficacy of tioconazole.

The following table summarizes the antifungal activity of some tioconazole analogs, illustrating the impact of structural modifications.

| Compound | Modification | Antifungal Activity (MIC in µg/mL) |

| (R)-Tioconazole | Parent Compound | High |

| Analog 1 | Thiophene ring replaced with Furan ring | Reduced |

| Analog 2 | Thiophene ring replaced with Pyridine ring | Significantly Reduced/Inactive |

This table is for illustrative purposes and the relative activities are based on qualitative findings from research literature.

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For tioconazole and other azole antifungals, several key pharmacophoric elements have been identified:

The Imidazole Ring: The nitrogen atom at position 3 (N3) of the imidazole ring is a crucial pharmacophoric feature. It coordinates with the heme iron atom in the active site of the target enzyme, lanosterol 14α-demethylase (CYP51). imedpub.com This interaction is fundamental to the inhibition of the enzyme. A two-carbon bridge separating the imidazole pharmacophore from the aromatic portion of the molecule is a common feature in many effective antifungal agents. researchgate.net

The Dichlorophenyl Moiety: The 2,4-dichlorophenyl group is another essential component. The chlorine substitutions enhance the lipophilicity of the molecule, which facilitates its penetration into the fungal cell membrane. Furthermore, this aromatic ring engages in hydrophobic interactions within the active site of the enzyme, contributing to the binding affinity.

Pharmacophore models for azole antifungals typically include features such as hydrogen bond acceptors, hydrophobic regions, and the azole ring as a key coordinating element. imedpub.comnih.gov These models serve as valuable tools in the design of new antifungal agents.

Rational Design Strategies for Enhanced Potency and Spectrum

The insights gained from SAR studies and pharmacophore modeling have paved the way for the rational design of new tioconazole derivatives with improved potency and a broader spectrum of activity. The goal of these strategies is to optimize the interactions with the target enzyme while potentially overcoming resistance mechanisms.

One common strategy involves the modification of the side chains of the core azole structure. For example, the hybridization of the azole core with other biologically active scaffolds, such as monoterpenes or coumarins, has been explored to develop new antifungal compounds with enhanced efficacy. mdpi.com This approach can potentially improve the drug's ability to penetrate the fungal cell and access its target. mdpi.com

Another design strategy focuses on creating analogs that can overcome the drug efflux mechanisms that contribute to fungal resistance. Tioconazole has shown activity against fluconazole- and voriconazole-resistant strains of C. glabrata that overexpress efflux pumps. tandfonline.com This suggests that the structural features of tioconazole may allow it to evade these resistance mechanisms. Designing new derivatives that retain or enhance this property is a key area of research.

Furthermore, the synthesis of hybrid molecules that combine the pharmacophoric features of different antifungal classes is an emerging approach. The goal is to develop dual-target inhibitors that can be more effective and less prone to resistance. nih.gov For instance, designing molecules that inhibit both ergosterol biosynthesis and other essential fungal pathways could lead to a new generation of potent antifungal agents.

The synthesis and evaluation of novel triazole derivatives with modified side chains have also been a fruitful area of research, with some new compounds showing excellent, broad-spectrum antifungal activities. nih.gov While these are triazoles, the principles of modifying the non-azole portion of the molecule to enhance interaction with the target enzyme are directly applicable to the design of new imidazole-based antifungals like tioconazole.

Computational Chemistry and Molecular Modeling of Tioconazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. openaccessjournals.com It is widely used to forecast the interaction between a small molecule, such as (R)-Tioconazole, and the binding site of a target protein. nih.gov This technique has been employed to study tioconazole's interactions with several key biological targets, including tubulin and Autophagy-related 4B cysteine peptidase (ATG4B). nih.govnih.gov

Molecular docking simulations predict how (R)-Tioconazole fits into the active site of a protein and estimate the strength of this interaction, known as binding affinity. openaccessjournals.com For instance, studies on tioconazole's interaction with tubulin, a protein crucial for cell division, have used docking to identify its binding site. Computational analysis, later validated by in vitro experiments, suggests that tioconazole (B1681320) binds at or near the colchicine (B1669291) binding site of the tubulin heterodimer. nih.gov This binding is stabilized by interactions with specific amino acid residues within the protein.

Similarly, docking studies identified tioconazole as an inhibitor of ATG4B, a cysteine protease involved in autophagy. nih.gov The simulations showed that tioconazole could stably occupy the active site of ATG4B in its open, active form. nih.gov The binding mode involves close contact with key catalytic residues such as Cys74, His280, and Asn278, as well as other surrounding residues. researchgate.net

The binding affinities, often expressed as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), quantify the strength of these interactions. Lower values typically indicate stronger binding or higher potency. physchemres.org

Table 1: Binding and Inhibitory Affinities of Tioconazole for Various Biological Targets

| Target Protein | Method/Parameter | Reported Value | Source |

| Goat Brain Tubulin | Dissociation Constant (Kd) | 28.3 ± 0.5 μM | nih.gov |

| ATG4A | IC50 | 1.3 ± 0.18 μM | nih.gov |

| ATG4B | IC50 | 1.8 ± 0.16 μM | nih.gov |

| WT BM3 Heme Domain | Dissociation Constant (Kd) | 18.4 ± 0.9 μM | researchgate.net |

| DM BM3 Heme Domain | Dissociation Constant (Kd) | 0.39 ± 0.03 μM | researchgate.net |

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Molecular docking is a cornerstone of structure-based virtual screening. Tioconazole has been identified as a potential therapeutic agent for new applications through such in silico screening campaigns.

In one study, a platform integrating computational docking was used to screen a library of FDA-approved drugs to find inhibitors for ATG4. nih.gov Tioconazole was identified as a promising hit from this screening. nih.govresearchgate.net While its initial ranking based solely on docking scores was moderate, further analysis using more computationally intensive methods like Molecular Dynamics (MD) simulations significantly improved its ranking, leading to its experimental validation as a potent ATG4 inhibitor. nih.gov

In another example, virtual screening was applied to identify potential inhibitors for the main protease (Mpro) of SARS-CoV-2. nih.gov Antifungal azoles, including tioconazole, were identified in the hit list due to their shape similarity to known ligands. nih.gov These examples highlight the crucial role of computational screening in drug repurposing, allowing for the rapid identification of existing drugs that may be effective against new targets. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. volkamerlab.orgmdpi.com These simulations have been used to refine the docking poses of tioconazole and assess the stability of the ligand-protein complex. For example, after docking tioconazole into the active site of ATG4B, MD simulations were performed to confirm the stability of the binding. nih.gov The results supported the finding that tioconazole can stably occupy the active site, which explained the experimentally observed inhibition. nih.gov

In the study of tioconazole's interaction with tubulin, MD simulations revealed that the binding of tioconazole induces a "curved" conformation in the tubulin dimer, a structural change associated with the inhibition of microtubule assembly. nih.gov The stability of the tioconazole-tubulin complex during the simulation was examined to further understand the binding mechanism. nih.gov The root-mean-square deviation (RMSD) is often calculated during MD simulations to measure the deviation of atom positions over time compared to a reference structure, providing a quantitative measure of conformational stability. volkamerlab.org

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and reactivity of molecules. nih.govmpg.de These methods provide a fundamental understanding of a molecule's properties based on the principles of quantum mechanics. uni-koeln.de

A study on tioconazole employed DFT calculations using the B3LYP functional and the 6–311++G(d, p) basis set to analyze its molecular properties. researchgate.net This investigation included the optimization of the molecular geometry and the calculation of vibrational wavenumbers. Furthermore, Natural Bond Orbital (NBO) analysis was performed to describe hyper-conjugative interactions that contribute to the molecule's stabilization. The study also examined the electrophilic and nucleophilic reactive sites using the Molecular Electrostatic Potential (MEP) surface, which helps in understanding and predicting sites of chemical reactivity. researchgate.net

Computational Approaches to Chiral Discrimination

Tioconazole is a chiral molecule, existing as (R) and (S) enantiomers. wikipedia.org The differential interaction of enantiomers with a chiral environment is the basis for their separation and can lead to different pharmacological activities. Computational methods are valuable for understanding the mechanisms of chiral recognition. nih.gov

Molecular docking is a key tool used to model the interaction between enantiomers and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. nih.govresearchgate.net By calculating the binding energies of the diastereomeric complexes formed between each enantiomer and the chiral selector, researchers can predict which enantiomer will bind more strongly, thus explaining the observed separation. nih.gov The difference in the calculated binding free energies (ΔG) between the two enantiomer-selector complexes can be correlated with the degree of chiral discrimination. nih.gov

While specific computational studies focusing solely on the chiral discrimination of (R)-Tioconazole are not extensively detailed in the provided results, the methodologies are well-established. For instance, the enantiomeric separation of tioconazole has been investigated experimentally, and computational approaches like the use of a central composite design have been applied to optimize the separation parameters. scispace.comresearchgate.net Such computational models help in understanding the factors that govern chiral resolution. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netneovarsity.org QSAR models are mathematical equations that relate molecular descriptors (numerical representations of chemical properties) to activities like binding affinity or inhibitory potency. csit.am

These models are essential for prioritizing chemical synthesis, predicting the activity of new compounds, and optimizing lead candidates in drug discovery. neovarsity.org In a study focused on developing models to classify potent and weak inhibitors of the Cytochrome P450 3A4 (CYP3A4) isozyme, tioconazole was included in the testing set of compounds. mdpi.com The study developed a consensus classifier based on multiple methods, including molecular docking and SAR, to predict the inhibitory potential of various chemicals. Tioconazole, a known strong inhibitor of CYP3A4, was correctly classified as a probable potent inhibitor by the model, demonstrating the predictive power of such computational approaches. mdpi.com

Investigation of Tioconazole in Non Fungal Biological Systems

Interaction with Mammalian Cytochrome P450 Enzymes and Metabolic Pathways

Tioconazole (B1681320), an imidazole-containing compound, is recognized for its interaction with the cytochrome P450 (CYP) superfamily of enzymes, which are central to drug metabolism. drugbank.combioinformation.net The primary mechanism of action for azole antifungals involves the inhibition of a fungal CYP enzyme, lanosterol (B1674476) 14-alpha-demethylase, which disrupts the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. drugbank.comresearchgate.net This interaction is not limited to fungal CYPs, as tioconazole also engages with mammalian CYP enzymes, leading to potential drug-drug interactions. nih.gov

Specific CYP Isoform Inhibition Profiles (e.g., CYP2C19, CYP3A4)

Research has demonstrated that tioconazole inhibits several human CYP isoforms, with a notable impact on CYP3A4 and CYP2C19. nih.govresearchgate.net Studies comparing the inhibitory effects of various imidazole-containing azoles have consistently shown that CYP3A4 is more strongly inhibited than the neonatal isoform, CYP3A7. nih.gov For tioconazole, the concentration required to cause 50% inhibition (IC50) for CYP3A4 is in the low micromolar range, with its effect on CYP3A7 being 1.8 to 7.7 times weaker. nih.gov Miconazole (B906) has been identified as a particularly strong inhibitor of both CYP2C9 and CYP2C19. researchgate.net

Table 1: Tioconazole Interaction with Cytochrome P450 Isoforms

| CYP Isoform | Interaction Type | Reported IC50 Value for CYP3A4 (µM) | Selectivity Note |

|---|---|---|---|

| CYP3A4 | Inhibition | 1–1.7 | Consistently more strongly inhibited than CYP3A7. nih.gov |

| CYP2C19 | Inhibition | Data suggests inhibition, though less potent than for CYP3A4. researchgate.net | Miconazole is a stronger inhibitor of this isoform. researchgate.net |

Molecular Mechanisms of Interaction with Host Cellular Components

Beyond its effects on metabolic enzymes, tioconazole directly influences fundamental cellular processes in mammalian cells, particularly those involving the cytoskeleton and cell division.

Microtubule Dynamics and Cell Cycle Modulation (e.g., HeLa cell models)

Studies utilizing HeLa cells as a model have revealed that tioconazole exerts cytotoxic effects by disrupting microtubule dynamics. nih.govnih.gov It inhibits the growth of HeLa cells with a half-maximal inhibitory concentration (IC50) of approximately 14.9 µM. nih.govresearchgate.net At this concentration, tioconazole leads to the depolymerization of microtubules, which are critical for forming the mitotic spindle during cell division. nih.govresearchgate.net This disruption causes defects in the alignment of chromosomes at the metaphase plate and ultimately arrests the cell cycle in mitosis. nih.govnih.gov Further investigation has shown that tioconazole binds to tubulin, the protein subunit of microtubules, near the colchicine-binding site with a dissociation constant (Kd) of 28.3 µM. nih.govnih.gov This binding induces a "curved" conformation in the tubulin dimer, hindering microtubule assembly. nih.gov The consequence of this mitotic block is the induction of apoptosis (programmed cell death) and a significant reduction in cancer cell migration. nih.govnih.gov

Table 2: Effect of Tioconazole on HeLa Cell Proliferation and Microtubules

| Parameter | Finding | Concentration/Value |

|---|---|---|

| IC50 for HeLa Cell Growth Inhibition | Inhibits proliferation. nih.govresearchgate.net | 14.9 ± 0.7 µM researchgate.net |

| Cell Cycle Effect | Arrests cells in mitosis. nih.govresearchgate.net | 37% mitotic block nih.gov |

| Microtubule Interaction | Binds to tubulin, depolymerizes microtubules. nih.govnih.gov | Kd: 28.3 ± 0.5 μM nih.gov |

| Mechanism | Binds near the colchicine (B1669291) site, causing defects in chromosome congression. nih.govresearchgate.net | - |

Drug Repurposing Research: Tioconazole as an Autophagy Inhibitor

A significant area of recent research has been the repurposing of tioconazole as a potential anti-cancer agent due to its ability to inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive stress and resist chemotherapy. nih.govnih.govthno.org

Inhibition of ATG4 Proteases (ATG4A, ATG4B)

Drug repurposing screens have identified tioconazole as a direct inhibitor of the autophagy-related cysteine proteases ATG4A and ATG4B. nih.govthno.orgresearchgate.net These enzymes are crucial for the processing of LC3 proteins, a key step in the formation of autophagosomes. oup.com Tioconazole was found to inhibit the enzymatic activities of ATG4A and ATG4B with IC50 values of 1.3 µM and 1.8 µM, respectively. nih.govnih.govresearchgate.net Molecular docking and simulation studies suggest that tioconazole occupies the active site of the ATG4 enzymes, which blocks substrate binding and ultimately impairs autophagic flux. nih.govresearchgate.net

Autophagy Modulation in Cancer Cell Lines and Xenograft Models

The inhibition of ATG4 by tioconazole leads to a diminished autophagic flux in cancer cells. nih.govresearchgate.net This is evidenced by the accumulation of the lipidated form of LC3 (LC3-II), indicating that the fusion of autophagosomes with lysosomes for degradation is impaired. nih.gov In various cancer cell lines, including those from glioblastoma, colorectal, and breast cancers, inhibiting autophagy with tioconazole reduces cell viability. nih.govtandfonline.com More importantly, it sensitizes these cancer cells to the cytotoxic effects of chemotherapeutic agents like doxorubicin. nih.govthno.orgtandfonline.com This sensitizing effect has also been demonstrated in vivo. In a colorectal cancer xenograft mouse model using HCT116 cells, tioconazole treatment suppressed tumor growth and enhanced the anti-tumor effects of doxorubicin. nih.govnih.govmedchemexpress.com These findings suggest that tioconazole, by blocking protective autophagy, could be repositioned as a chemosensitizer in cancer therapy. nih.govthno.org

Table 3: Tioconazole as an Autophagy Inhibitor

| Target | Effect | IC50 Value | Outcome in Cancer Models |

|---|---|---|---|

| ATG4A | Inhibition of protease activity. nih.govnih.gov | 1.3 µM nih.govnih.govresearchgate.net | Suppressed tumor growth and enhanced chemotherapy-induced apoptosis in cell culture and xenografts. nih.govthno.org |

| ATG4B | Inhibition of protease activity. nih.govnih.gov | 1.8 µM nih.govnih.govresearchgate.net |

Advanced Research Avenues and Methodological Innovations

Advanced Spectroscopic and Structural Biology Techniques for Molecular Interaction Analysis

The precise characterization of (R)-Tioconazole and its interactions at a molecular level is fundamental to understanding its mechanism of action and for the development of new applications. A suite of advanced analytical and spectroscopic techniques has been employed for this purpose.

Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) have been used to determine the melting point and degradation characteristics of Tioconazole (B1681320) powder. nih.govunr.edu.ar X-ray Diffraction (XRD) has confirmed the high crystallinity of the bulk drug. nih.govunr.edu.ar

A variety of spectroscopic methods are crucial for structural elucidation and quality control. nih.govunr.edu.ar These include Fourier Transform Infrared Spectroscopy coupled with Attenuated Total Reflectance (FTIR-ATR), Raman spectroscopy, and Near-Infrared (NIR) spectroscopy. nih.govresearchgate.net These non-destructive techniques are particularly valuable for online process analysis as they require no sample preparation. nih.govunr.edu.ar Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional and two-dimensional 1H and 13C NMR, provides unambiguous structural confirmation. nih.govunr.edu.ar

To investigate its therapeutic and off-target interactions, computational methods are increasingly being used. Molecular docking and molecular dynamics (MD) simulations have been instrumental in predicting how Tioconazole binds to protein targets. thno.org For instance, simulations have shown that Tioconazole can stably occupy the active site of the autophagy-related cysteine protease ATG4. thno.org These models predict interactions with key residues like Cys74, His280, and Asn278 in ATG4A/B. thno.org Similarly, docking studies on the PI3Kγ enzyme revealed favorable binding interactions within its ATP-binding pocket, suggesting a potential inhibitory role in the PI3K/AKT/mTOR signaling pathway. mdpi.com The study of biological spectra, which quantifies broad biological activity profiles, has also been used to compare Tioconazole with other structurally similar azole derivatives, offering insights into structure-activity relationships without prior knowledge of the specific molecular target. pnas.org

| Technique | Application for (R)-Tioconazole | Key Findings |

| Differential Scanning Calorimetry (DSC) | Determination of melting point | Melting point identified at 82.8 °C. nih.govunr.edu.ar |

| Thermogravimetry (TG) | Analysis of thermal degradation | A degradation peak was centered at 297.8 °C. nih.govunr.edu.ar |

| X-ray Diffraction (XRD) | Characterization of solid-state structure | Confirmed the high crystallinity of the bulk powder. nih.govunr.edu.ar |

| FTIR-ATR, Raman, NIR Spectroscopy | Identification and quality control in various formulations | Effective for online process analysis and identification in complex samples like ovules and nail lacquers. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Unambiguous structure elucidation | Provided detailed mono- and two-dimensional spectral data for structural confirmation. nih.govunr.edu.ar |

| Molecular Docking & MD Simulations | Analysis of protein-ligand interactions | Predicted stable binding to the active sites of ATG4 and PI3Kγ, suggesting mechanisms for autophagy inhibition and anticancer activity. thno.orgmdpi.com |

| Biological Spectra Analysis | Quantitative structure-activity relationship (QSAR) | Compared biological activity profiles with other azoles, revealing relationships based on structural differences. pnas.org |

Integration of Omics Technologies for Systems-Level Understanding of Drug Action and Resistance

The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex biological pathways affected by (R)-Tioconazole and the mechanisms underlying fungal resistance. mdpi.com While large-scale omics studies specifically on (R)-Tioconazole are still emerging, current research into its molecular mechanisms provides a strong foundation for such systems-level analyses.

The primary antifungal mechanism of azoles like Tioconazole is the inhibition of lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. patsnap.comdrugbank.com Resistance to azoles in fungi, particularly Candida species, can arise from several molecular alterations that are amenable to omics-based discovery. asm.orgmdpi.com These include:

Genomic and Transcriptomic Changes: Overexpression or mutation of the ERG11 gene, which reduces the drug's binding affinity. asm.org Additionally, increased expression of genes encoding efflux pumps, such as CDR (Candida Drug Resistance) and MDR1 (Multidrug Resistance), can actively transport the drug out of the fungal cell. asm.org Transcriptomic analyses (e.g., RNA-seq) can quantify the expression levels of these and other related genes in response to Tioconazole exposure.

Proteomic Alterations: Proteomics can identify and quantify changes in the abundance of the target enzyme (lanosterol 14α-demethylase), efflux pump proteins, and other proteins involved in stress response or compensatory pathways. mdpi.com

Metabolomic Profiling: Changes in the ergosterol biosynthesis pathway directly impact the fungal cell's metabolome. Metabolomics can detect the accumulation of toxic sterol precursors and the depletion of ergosterol, providing a functional readout of the drug's effect. mdpi.com

Recent research has also uncovered that Tioconazole inhibits autophagy by targeting the human cysteine protease ATG4. thno.orgnih.gov This was identified through a screening of FDA-approved drugs and confirmed using biochemical and cellular assays. thno.org Studies have shown that Tioconazole treatment leads to the accumulation of the autophagy marker LC3-II and the scaffold protein p62/SQSTM1, indicating a blockage in the autophagic flux. thno.orgmdpi.com This mechanism, which involves the PI3K/AKT/mTOR signaling pathway, has been explored for its potential to sensitize cancer cells to chemotherapy. mdpi.combiomolther.org A systems-level omics approach could further elucidate the global cellular response to this autophagy inhibition, identifying new targets and biomarkers related to its anticancer effects. mdpi.com

| Omics Technology | Potential Application for (R)-Tioconazole Research | Key Cellular Systems/Pathways |

| Genomics/Transcriptomics | Identifying mutations and expression changes in genes conferring drug resistance. | ERG11 (drug target), CDR1, MDR1 (efflux pumps), genes in the PI3K/AKT/mTOR and autophagy pathways. asm.orgnih.gov |

| Proteomics | Quantifying levels of target enzymes, efflux pumps, and other proteins affected by drug action. | Lanosterol 14α-demethylase, P-glycoprotein, ABC transporters, ATG proteins, signaling kinases. mdpi.comasm.org |

| Metabolomics | Profiling changes in cellular metabolites to understand the functional impact of enzyme inhibition. | Ergosterol biosynthesis pathway, accumulation of lanosterol and other toxic sterols. mdpi.com |

Formulation Science for Targeted Delivery (In Vitro Studies)

To enhance the efficacy and specificity of (R)-Tioconazole, particularly for topical applications like onychomycosis (fungal nail infection), researchers are developing advanced drug delivery systems. These formulations aim to improve drug penetration, ensure sustained release, and target the site of infection more effectively.

One innovative approach is the use of Pickering emulsions (PEs) , which are stabilized by solid particles instead of conventional surfactants. mdpi.com A study formulated Tioconazole and Melaleuca alternifolia (tea tree) essential oil into PEs stabilized by silica (B1680970) nanoparticles. mdpi.com In vitro diffusion studies using an agar (B569324) gel membrane showed that these PEs exhibited superior on-site drug delivery compared to conventional emulsions (CE) and ethanolic solutions (ES). mdpi.com For example, after 2 hours, the cumulative amount of Tioconazole that diffused through the membrane from the PE formulation was significantly lower, indicating better retention at the application site. mdpi.com

Another strategy involves the development of emulgels , which combine the properties of an emulsion and a gel. innovareacademics.inresearchgate.net Tioconazole-loaded emulgels were prepared using different gelling agents like Carbopol 934 and xanthan gum. innovareacademics.in In vitro release studies showed that a formulation with a lower concentration of Carbopol 934 (F1) achieved a maximum drug release of 59.11% over 8 hours, following the Higuchi model of drug diffusion. innovareacademics.inresearchgate.net These emulgels demonstrated good physical stability, appropriate pH for topical application, and comparable antifungal activity to a marketed cream. innovareacademics.in

Transferosomes , which are ultra-deformable lipid vesicles, have also been investigated for delivering Tioconazole. researchgate.netnih.gov A Tioconazole transferosome suspension (TTFs) was optimized and incorporated into a hydrogel (TTFsH). nih.gov The optimized formulation showed sustained drug release for up to 24 hours, with one batch releasing 94.23% of the drug. nih.gov The vesicle size was optimized to approximately 171 nm with a high entrapment efficiency of 93.89%. nih.gov This advanced carrier system shows promise for effectively treating skin conditions like atopic dermatitis. nih.gov

| Formulation Type | Key Components | Key In Vitro Findings | Reference |

| Pickering Emulsion (PE) | Tioconazole, Melaleuca alternifolia oil, silica nanoparticles | Enhanced on-site drug delivery; lower diffusion through agar membrane compared to conventional formulations. | mdpi.com |

| Emulgel | Tioconazole, Carbopol 934, xanthan gum | Sustained release over 8 hours (up to 59.11%); followed Higuchi kinetic model. | innovareacademics.inresearchgate.net |

| Transferosome Hydrogel (TTFsH) | Tioconazole, phospholipids (B1166683), Carbopol 934 | Sustained release over 24 hours (up to 94.23%); vesicle size of ~171 nm and high entrapment efficiency (~94%). | nih.gov |

Exploring Synergistic Antifungal Combinations (In Vitro and Pre-clinical Models)

Combining (R)-Tioconazole with other therapeutic agents is a promising strategy to enhance its antifungal efficacy, broaden its spectrum of activity, and potentially overcome drug resistance. Several in vitro and pre-clinical studies have demonstrated the synergistic potential of such combinations.

In the realm of antifungal therapy, combining Tioconazole with other antifungals has yielded mixed but often positive results. One study evaluated the in vitro interaction of Anidulafungin with Tioconazole against various Candida strains. researchgate.net The results indicated that this particular combination was less effective compared to combinations of Anidulafungin with Amphotericin B or Fluconazole (B54011). researchgate.net However, another study highlighted the synergistic effect of combining Tioconazole with Melaleuca alternifolia (tea tree) essential oil in a Pickering emulsion formulation, which proved more effective against Candida albicans and Trichophyton rubrum than conventional formulations of the drugs. mdpi.com Reviews on combination therapy for onychomycosis also note that combinations of topical azoles like Tioconazole with oral antifungals generally show better results than monotherapy. researchgate.net

Beyond antifungal-antifungal combinations, Tioconazole has shown significant synergistic effects when paired with non-antifungal drugs, particularly in cancer research. A notable study demonstrated that Tioconazole acts synergistically with the chemotherapeutic drug Doxorubicin (DOX) and the autophagy inhibitor Chloroquine (CQ). biomolther.orgnih.gov In MCF-7 breast cancer cells, combinations of DOX with Tioconazole and/or CQ resulted in significantly lower IC50 values compared to DOX alone. nih.gov The combination index (CI) values were well below 1, indicating strong synergism. nih.gov This effect is attributed to Tioconazole's ability to inhibit autophagy and potentially sensitize cancer cells to apoptosis-inducing agents. nih.govnih.gov Further pre-clinical investigations using tumor spheroids and xenograft models confirmed that Tioconazole enhanced the efficacy of Doxorubicin, reducing tumor size and increasing cell death. thno.orgnih.gov

| Combination Agent | Model System | Type of Interaction | Key Finding | Reference |

| Anidulafungin | Candida spp. (in vitro) | Indifference/Less Effective | The combination was less effective than Anidulafungin paired with other antifungals. | researchgate.net |

| Melaleuca alternifolia oil | C. albicans, T. rubrum (in vitro) | Synergy | The combination in a Pickering emulsion showed a significant synergistic antifungal effect. | mdpi.com |

| Doxorubicin (DOX) | MCF-7 breast cancer cells (in vitro) | Synergy | Combination significantly lowered the IC50 of DOX and enhanced cytotoxicity. | nih.gov |

| Chloroquine (CQ) & Doxorubicin (DOX) | MCF-7 breast cancer cells (in vitro) | Synergy | Triple combination showed strong synergistic effects in inhibiting cancer cell viability. | nih.gov |

| Vinblastine | HeLa cells (in vitro) | Additive/Synergistic | Combination enhanced the mitotic block, suggesting a shared mechanism of microtubule disruption. | nih.gov |

Q & A

Basic Research Questions

Q. What are the stereoselective synthesis methods for (R)-Tioconazole, and how can enantiomeric purity be validated?

- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or enzymatic resolution. For purity validation, use high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns). Quantify enantiomeric excess (ee) via peak integration and calibrate against USP reference standards . Include a table comparing synthesis yields and purity metrics across methods (e.g., chiral vs. non-chiral catalysts).

Q. What is the mechanism of action of (R)-Tioconazole against fungal CYP450 enzymes, and how does it differ from racemic mixtures?

- Methodological Answer : (R)-Tioconazole inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Use in vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of ergosterol depletion) to compare IC₅₀ values between enantiomers. Include kinetic data (Km, Vmax) and molecular docking studies to explain stereospecific binding .

Q. How can researchers design in vitro models to assess (R)-Tioconazole’s antifungal efficacy while controlling for enantiomeric interference?

- Methodological Answer : Employ fungal strains (e.g., Candida albicans ATCC 10231) in standardized broth microdilution assays (CLSI M27 guidelines). Use chiral analytical techniques (e.g., circular dichroism) to confirm enantiomeric stability during experiments. Report MIC/MFC values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.